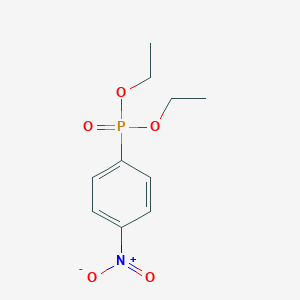
Diethyl(4-nitrophenyl)phosphonate
Cat. No. B155292
Key on ui cas rn:
1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633173B2
Procedure details


A mixture of 1-bromo-4-nitrobenzene (400 mg, 2.00 mmol), tetrakis(triphenylphosphine)palladium(0) (120 mg, 0.20 mmol) and cesium carbonate (734 mg, 2.2 mmol) in a 30 mL microwave vial was purged and backfilled with nitrogen. Tetrahydrofuran (20 mL) was added followed by diethyl phosphite (0.360 mL, 2.8 mmol). The mixture was vortexed, then microwaved for 45 minutes at 120° C. Reaction was repeated three times to achieve total scale then the combined reaction mixtures were purified via chromatography (120 g silica gel 5%->75% ethyl acetate in hexane). (4-Nitro-phenyl)-phosphonic acid diethyl ester isolated as a light yellow oil (969 mg, 47%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.35 (d, J=8.0 Hz, 2H), 7.16 (s, 1H), 5.93 (s, 2H), 3.40 (s, 4H), 2.36 (s, 4H), 2.20 (s, 3H), 8.05-7.95 (m, 2H), 4.09 (m, 4H), 1.25 (t, J=13.8, 7.4 Hz, 6H).

Name
cesium carbonate
Quantity
734 mg
Type
reactant
Reaction Step One




Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[P:17]([O-:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:19]([O:18][P:17]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)(=[O:24])[O:21][CH2:22][CH3:23])[CH3:20] |f:1.2.3,^1:28,30,49,68|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
cesium carbonate
|
|
Quantity
|
734 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran (20 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
microwaved for 45 minutes at 120° C
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined reaction mixtures
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were purified via chromatography (120 g silica gel 5%->75% ethyl acetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 969 mg | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
